



Application Notes: Analytical Techniques for the Identification of 4-Methylaeruginoic Acid

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| Compound of Interest | | |
|----------------------|-------------------------|-----------|
| Compound Name: | 4-Methylaeruginoic acid | |
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Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methylaeruginoic acid is not a widely characterized compound in scientific literature. Its name suggests a derivative of aeruginoic acid, a known degradation product of the siderophore pyochelin, which is produced by the bacterium Pseudomonas aeruginosa[1]. Aeruginoic acid is 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid. For the purposes of these application notes, "4-Methylaeruginoic acid" will be treated as its methyl ester derivative, methyl 2-(2hydroxyphenyl)thiazole-4-carboxylate. The identification and quantification of such derivatives are crucial for understanding bacterial metabolism, identifying biomarkers of infection, and for drug development targeting bacterial pathways[2].

This document provides detailed protocols and analytical methodologies for the identification and characterization of 4-Methylaeruginoic acid using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Predicted Physicochemical Properties:



| Property | Value |
|------------------------------|---|
| Chemical Name | Methyl 2-(2-hydroxyphenyl)thiazole-4- carboxylate |
| Molecular Formula | C11H9NO3S |
| Molecular Weight | 235.26 g/mol |
| Monoisotopic Mass | 235.0303 g/mol |
| Predicted [M+H]+ | 236.0376 m/z |
| Predicted [M-H] ⁻ | 234.0230 m/z |
| General Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO. |

High-Performance Liquid Chromatography (HPLC) for Separation

HPLC is a primary technique for separating **4-Methylaeruginoic acid** from complex matrices. Given its aromatic structure, a reversed-phase method with UV detection is highly suitable.

Protocol: A simple isocratic or gradient HPLC method can be developed for quantification.[3]

- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size) is recommended.[3]
- Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) provides good separation for organic acids and their esters.[3]
- Detection: A Photodiode Array (PDA) detector allows for spectral confirmation, with an optimal detection wavelength predicted to be around 210-220 nm and a secondary maximum near 300-320 nm due to the conjugated aromatic system.

Table 1: HPLC Operating Conditions



| Parameter | Recommended Setting |
|----------------------|--|
| Column | Waters XBridge C18, 5 μm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | PDA/UV Detector |
| Detection Wavelength | 210 nm and 310 nm |
| Injection Volume | 10 μL |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for identifying and quantifying **4-Methylaeruginoic acid**.

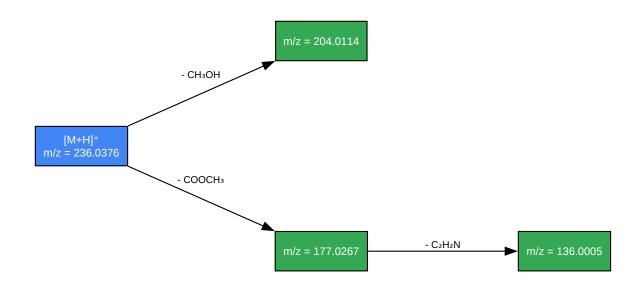
Methodology: Electrospray ionization (ESI) is the preferred ionization technique. Due to the presence of a basic nitrogen atom in the thiazole ring, positive ion mode ([M+H]+) is expected to yield high sensitivity. For structural confirmation, tandem mass spectrometry (MS/MS) is employed to generate characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data



| Ion Type | Predicted m/z | Description |
|---------------|---------------|--|
| [M+H]+ | 236.0376 | Parent ion in positive ESI mode. |
| [M-CH₃OH+H]+ | 204.0114 | Fragment from neutral loss of methanol. |
| [M-COOCH3+H]+ | 177.0267 | Fragment from loss of the methyl ester group. |
| [C7H4OS]+ | 136.0005 | Fragment corresponding to the hydroxyphenyl-thiazole core. |

DOT Diagram: Predicted MS/MS Fragmentation Pathway



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Caption: Predicted fragmentation of **4-Methylaeruginoic acid** in MS/MS.



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the definitive method for unambiguous structure confirmation. Both ¹H and ¹³C NMR are required for a complete assignment.

Methodology: The sample should be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. The predicted chemical shifts are based on the analysis of similar thiazole and aromatic structures.[4][5][6][7][8]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)



| Position | Predicted ¹ H Shift (ppm) | Predicted ¹³ C Shift (ppm) |
|-------------|--------------------------------------|---------------------------------------|
| Thiazole-H5 | ~8.2 (s, 1H) | ~125 |
| Ester-CH₃ | ~3.9 (s, 3H) | ~53 |
| Phenyl-H3' | ~7.8 (dd, 1H) | ~118 |
| Phenyl-H4' | ~7.0 (t, 1H) | ~132 |
| Phenyl-H5' | ~7.4 (t, 1H) | ~120 |
| Phenyl-H6' | ~7.0 (d, 1H) | ~117 |
| Phenyl-OH | ~10.0 (s, 1H) | - |
| Thiazole-C2 | - | ~168 |
| Thiazole-C4 | - | ~145 |
| Thiazole-C5 | - | ~125 |
| Ester-C=O | - | ~161 |
| Phenyl-C1' | - | ~116 |
| Phenyl-C2' | - | ~156 |
| Phenyl-C3' | - | ~118 |
| Phenyl-C4' | - | ~132 |
| Phenyl-C5' | - | ~120 |
| Phenyl-C6' | - | ~117 |

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture

- Culture Growth: Grow P. aeruginosa in an appropriate iron-deficient medium to induce siderophore production.
- Supernatant Collection: Centrifuge the bacterial culture at 5,000 x g for 20 minutes to pellet the cells. Collect the supernatant.



- Extraction:
 - Acidify the supernatant to pH ~3 with HCl.
 - Perform liquid-liquid extraction twice with an equal volume of ethyl acetate.
 - Pool the organic layers and evaporate to dryness under reduced pressure.
- Solid-Phase Extraction (SPE) Cleanup:[9]
 - Reconstitute the dried extract in 1 mL of acidified water.
 - Condition an MCX (Mixed-Mode Cation Exchange) SPE cartridge with methanol followed by acidified water.
 - Load the sample onto the cartridge.
 - Wash the cartridge with acidified water, followed by methanol to remove impurities.
 - Elute the compound of interest using 5% ammonium hydroxide in methanol.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis

- System Setup: Use an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.
- Chromatography: Employ the HPLC conditions outlined in Table 1.
- MS Parameters (Positive ESI Mode):
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C



- Gas Flow: Set according to manufacturer recommendations.
- Data Acquisition:
 - Perform a full scan analysis to identify the parent ion ([M+H]+ at m/z 236.04).
 - Perform a product ion scan (MS/MS) of the parent ion to obtain the fragmentation pattern.
 - For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring transitions such as 236.04 -> 204.01 and 236.04 -> 177.03.

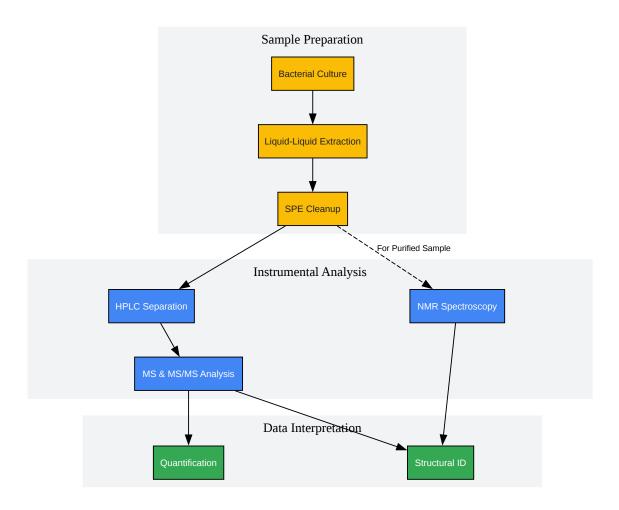
Protocol 3: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
- Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum.
 - For complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Data Processing: Process the spectra using appropriate software to assign the chemical shifts and coupling constants to the protons and carbons in the molecule.

Analytical Workflow Visualization

DOT Diagram: General Workflow for Identification





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Caption: Workflow for the identification of **4-Methylaeruginoic acid**.

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